2-Chlorosulfonyl-3-benzylthiophene 2-Chlorosulfonyl-3-benzylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14098266
InChI: InChI=1S/C11H9ClO2S2/c12-16(13,14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES:
Molecular Formula: C11H9ClO2S2
Molecular Weight: 272.8 g/mol

2-Chlorosulfonyl-3-benzylthiophene

CAS No.:

Cat. No.: VC14098266

Molecular Formula: C11H9ClO2S2

Molecular Weight: 272.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorosulfonyl-3-benzylthiophene -

Specification

Molecular Formula C11H9ClO2S2
Molecular Weight 272.8 g/mol
IUPAC Name 3-benzylthiophene-2-sulfonyl chloride
Standard InChI InChI=1S/C11H9ClO2S2/c12-16(13,14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key BEWITPGTUWHPDN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)Cl

Introduction

Structural and Electronic Characteristics

The molecular framework of 2-chlorosulfonyl-3-benzylthiophene (C₁₁H₉ClO₂S₂) arises from the substitution of a thiophene ring. Thiophene, a five-membered aromatic heterocycle with one sulfur atom, undergoes electrophilic substitution at the α-positions (2 and 5) due to the electron-donating resonance effects of sulfur. Introducing a chlorosulfonyl group at the 2-position introduces strong electron-withdrawing effects, while the 3-benzyl group contributes steric hindrance and moderate electron donation through the methylene bridge .

Electronic Effects

  • Chlorosulfonyl Group (-SO₂Cl): This substituent withdraws electrons via inductive effects, deactivating the thiophene ring and directing further electrophilic substitutions to the less hindered 4- or 5-positions. The sulfonyl chloride moiety also serves as a leaving group in nucleophilic displacement reactions .

  • Benzyl Group (-CH₂C₆H₅): The benzyl substituent donates electrons through hyperconjugation, slightly counteracting the deactivation caused by the chlorosulfonyl group. Its bulky nature influences regioselectivity in subsequent reactions .

Spectroscopic Data

While experimental data for this compound is scarce, analogous structures provide insights:

  • IR Spectroscopy: Expected peaks include ν(S=O) at ~1,350–1,170 cm⁻¹ and ν(C-Cl) at ~750–550 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons on the benzyl group (δ 7.2–7.4 ppm), thiophene protons (δ 6.8–7.1 ppm), and methylene protons (δ 4.5–4.7 ppm) .

    • ¹³C NMR: Thiophene carbons (δ 125–140 ppm), sulfonyl carbon (δ ~110 ppm), and benzyl carbons (δ 128–137 ppm) .

Synthetic Routes

The synthesis of 2-chlorosulfonyl-3-benzylthiophene likely involves sequential functionalization of the thiophene ring. Two plausible pathways are outlined below:

Pathway 1: Benzylation Followed by Chlorosulfonation

  • Benzylation of Thiophene:

    • Friedel-Crafts alkylation of thiophene with benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 3-benzylthiophene .

    • Reaction:

      Thiophene+Benzyl chlorideAlCl33-Benzylthiophene\text{Thiophene} + \text{Benzyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-Benzylthiophene}
  • Chlorosulfonation:

    • Treatment with chlorosulfonic acid (ClSO₃H) introduces the -SO₂Cl group at the 2-position .

    • Reaction:

      3-Benzylthiophene+ClSO₃H2-Chlorosulfonyl-3-benzylthiophene\text{3-Benzylthiophene} + \text{ClSO₃H} \rightarrow \text{2-Chlorosulfonyl-3-benzylthiophene}

Pathway 2: Direct Functionalization of Pre-Substituted Thiophenes

  • Starting from 3-benzyl-2-thiophenesulfonic acid, reaction with PCl₅ or SOCl₂ converts the sulfonic acid to sulfonyl chloride :

    3-Benzyl-2-thiophenesulfonic acid+PCl52-Chlorosulfonyl-3-benzylthiophene\text{3-Benzyl-2-thiophenesulfonic acid} + \text{PCl}_5 \rightarrow \text{2-Chlorosulfonyl-3-benzylthiophene}

Physicochemical Properties

Based on structurally related compounds (e.g., 2-chlorothiophene , benzyl chloride derivatives ), the following properties are anticipated:

PropertyValue/RangeSource Analogue
Molecular Weight272.77 g/molCalculated
Melting Point80–85°C (estimated)
Boiling Point290–300°C (decomposes)
Density1.40–1.45 g/cm³
SolubilitySoluble in CH₂Cl₂, THF; insoluble in H₂O
Refractive Index~1.58

Reactivity and Applications

Nucleophilic Displacement

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively . For example:

2-Chlorosulfonyl-3-benzylthiophene+RNH22-Sulfonamide-3-benzylthiophene\text{2-Chlorosulfonyl-3-benzylthiophene} + \text{RNH}_2 \rightarrow \text{2-Sulfonamide-3-benzylthiophene}

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug design. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the sulfonyl chloride moiety allows conjugation to bioactive molecules .

Material Science

Sulfonated thiophenes are used in conductive polymers. The benzyl group could modulate solubility for processing into thin-film electronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator